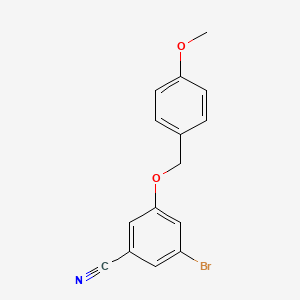

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Description

Properties

IUPAC Name |

3-bromo-5-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBBGCLINHISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is centered around the robust and widely applicable Williamson ether synthesis, a cornerstone of modern organic chemistry.

Introduction and Significance

This compound serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo, cyano, and protected hydroxyl functionalities allows for a diverse range of subsequent chemical transformations. The bromo group is amenable to cross-coupling reactions, the nitrile can be converted to amines or carboxylic acids, and the p-methoxybenzyl (PMB) ether provides a stable yet readily cleavable protecting group for the phenolic hydroxyl. This trifunctional nature makes it an attractive scaffold for the synthesis of complex molecular architectures with potential biological activity.

Synthetic Pathway Overview

The most direct and efficient pathway to this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide generated from 3-Bromo-5-hydroxybenzonitrile acts as the nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride.

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

-

Deprotonation: A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 3-Bromo-5-hydroxybenzonitrile. This generates a more nucleophilic phenoxide anion. The choice of a moderately strong base is crucial to ensure complete deprotonation without promoting unwanted side reactions.

-

Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the benzylic carbon of 4-methoxybenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom.

-

Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant in this achiral system). The chloride ion is displaced as a leaving group, forming the desired ether linkage.

Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred for this reaction as they effectively solvate the cation of the base (e.g., K⁺) while not strongly solvating the nucleophilic anion, thus enhancing its reactivity.[1][2]

Caption: Simplified mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established Williamson ether synthesis methodologies.[3]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 3-Bromo-5-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | >95% |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | >98% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | >99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | Reagent Grade |

| Deionized Water | H₂O | 18.02 | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-hydroxybenzonitrile (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.4-7.3 (m, 2H, Ar-H), 7.2-7.1 (m, 3H, Ar-H), 6.9 (d, 2H, Ar-H), 5.0 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160.0, 158.5, 132.0, 129.5, 128.0, 123.0, 118.0, 115.0, 114.5, 112.5, 70.5, 55.5.

-

Mass Spectrometry (ESI-MS): Expected m/z for C₁₅H₁₂BrNO₂ [M+H]⁺.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

-

3-Bromo-5-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4]

-

4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

DMF is a skin and eye irritant and can be absorbed through the skin.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize and purify this compound for use in a wide range of applications in drug discovery and materials science. The self-validating nature of this well-established reaction, coupled with rigorous analytical characterization, ensures the production of high-purity material essential for downstream applications.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile chemical properties

An In-depth Technical Guide to 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structure incorporates three key chemical features: a synthetically tractable aryl bromide, a modifiable benzonitrile group, and a stable, yet cleavable, 4-methoxybenzyl (PMB) ether. This trifecta of functionalities allows for sequential and chemoselective transformations, making it an attractive scaffold for building complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and insights into its application for the development of novel chemical entities.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-((4-methoxybenzyl)oxy)benzonitrile | N/A |

| CAS Number | 1068604-45-4 | [1] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | Calculated |

| Molecular Weight | 318.17 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, THF) | Inferred |

| Boiling Point | Not established | [1] |

| Melting Point | Not established | [1] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This standard organosynthetic reaction provides a reliable and high-yielding pathway.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two commercially available precursors: 3-bromo-5-hydroxybenzonitrile and 4-methoxybenzyl chloride. The ether linkage is formed through a nucleophilic substitution reaction where the phenoxide, generated from the hydroxybenzonitrile, acts as the nucleophile.

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the title compound from 3-bromo-5-hydroxybenzonitrile[2][3] and 4-methoxybenzyl chloride. The choice of a weak base like potassium carbonate and a polar aprotic solvent is crucial for promoting the desired Sₙ2 reaction while minimizing side reactions.

Materials:

-

3-Bromo-5-hydroxybenzonitrile (1.0 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium iodide (KI), catalytic amount (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-hydroxybenzonitrile (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq) to the solution. The KI serves to in-situ generate the more reactive 4-methoxybenzyl iodide, accelerating the reaction.

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Spectroscopic and Analytical Characterization

While specific experimental data is not publicly available, the structure allows for a confident prediction of its key spectroscopic signatures.

| Analysis | Expected Data |

| ¹H NMR | δ ~7.5-7.0 (m, 3H, Ar-H of benzonitrile), 7.35 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~160, 159, 135, 130, 128, 125, 122, 118, 117, 114, 71, 55 |

| HRMS (ESI-TOF) | Calculated for C₁₅H₁₂BrNO₂ [M+H]⁺: 318.0124; Found: Expected within ±5 ppm |

Chemical Reactivity and Synthetic Utility

The true value of this compound for researchers lies in its capacity for selective chemical transformations at its three primary functional groups.

Caption: Key reactive sites for synthetic modification.

Reactions at the C3-Aryl Bromide

The aryl bromide is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This site is generally unreactive to nucleophilic substitution under standard conditions, allowing for high chemoselectivity[4].

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Forms C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Heck Coupling: Forms C-C bonds with alkenes.

Caption: Key components of a Suzuki cross-coupling reaction.

Transformations of the Nitrile Group

The benzonitrile moiety is a stable but versatile functional group. It is often used in drug design as a bioisostere for other functional groups or as a hydrogen bond acceptor[5]. It can be transformed under more forcing conditions than those used for cross-coupling.

-

Hydrolysis: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) at elevated temperatures will convert the nitrile to a carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cleavage of the 4-Methoxybenzyl (PMB) Ether

The PMB ether serves as a robust protecting group for the phenolic hydroxyl. This allows for extensive modification at the other sites before its removal to unmask the phenol, which can then be used for further functionalization or as a key interaction point in a biologically active molecule.

-

Oxidative Cleavage: The most common method is using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a solvent system like DCM/water[6]. This method is mild and selective for PMB ethers.

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the PMB group, though this method may not be compatible with other acid-labile groups in the molecule.

Applications in Medicinal Chemistry and Drug Development

Substituted benzonitriles are a privileged scaffold in pharmaceutical development. The title compound is an excellent starting point for generating libraries of compounds for screening.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core aromatic structure. The ability to diversify at the C3 position via cross-coupling allows for the exploration of the binding pocket of enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1), where related benzamides have shown activity[7].

-

Intermediate for Agrochemicals: The structural motifs present are also relevant in the synthesis of novel pesticides and herbicides[8][9].

-

Probe Synthesis: The unmasked phenol (after PMB deprotection) can be used to attach fluorescent tags or biotin labels, creating chemical probes to study biological pathways[8].

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on structurally related compounds like 3-bromo-5-hydroxybenzonitrile and other brominated aromatics, the following precautions are strongly advised[2][10][11].

-

Hazard Statements (Inferred):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Institutes of Health. Retrieved from [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

-

Zhang, L., et al. (2022). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Molecules, 27(5), 1593. [Link]

-

Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]

Sources

- 1. This compound | 1068604-45-4 [chemicalbook.com]

- 2. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-hydroxybenzonitrile 95% | CAS: 770718-92-8 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. maksons.co.in [maksons.co.in]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

CAS Number: 1068604-45-4

This guide provides a comprehensive technical overview of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction and Core Properties

This compound is a substituted benzonitrile derivative with a molecular formula of C₁₅H₁₂BrNO₂ and a molecular weight of 318.17 g/mol .[1] Its structure features a central benzonitrile ring substituted with a bromine atom and a 4-methoxybenzyloxy ether linkage. This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the aryl bromide allows for various cross-coupling reactions, the nitrile group can be transformed into other functionalities, and the ether linkage provides a stable connection to a commonly used protecting group in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1068604-45-4 | [1] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |

| Molecular Weight | 318.17 g/mol | [1] |

| MDL Number | MFCD28968029 | [1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Williamson ether synthesis . This well-established Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2][3] In this specific synthesis, the phenoxide is generated from 3-bromo-5-hydroxybenzonitrile, which then displaces a halide from 4-methoxybenzyl halide.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is dictated by the need to form a stable ether linkage with minimal side reactions. The Sₙ2 mechanism is favored by using a primary benzylic halide (4-methoxybenzyl chloride or bromide), which is highly susceptible to nucleophilic attack and less prone to elimination reactions.[3] The use of a moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group of 3-bromo-5-hydroxybenzonitrile to form the nucleophilic phenoxide without causing unwanted side reactions on the benzonitrile moiety. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.

Conceptual Synthesis Workflow

The logical flow of the synthesis is a two-step process starting from commercially available precursors.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Reaction Setup: To a solution of 3-bromo-5-hydroxybenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Applications in Research and Drug Development

Benzonitrile derivatives are recognized for their diverse biological activities and are integral components in many pharmaceutical agents.[5] While specific research applications for this compound are not extensively documented in publicly available literature, patent information indicates its potential use as an intermediate in the synthesis of leukotriene B4 (LTB4) inhibitors .[1][6]

Leukotriene B4 is a potent lipid mediator of inflammation and is implicated in various inflammatory diseases such as asthma, arthritis, and psoriasis.[7][8] By inhibiting the action of LTB4, it is possible to mitigate the inflammatory response. The structural features of this compound make it a suitable scaffold for the development of LTB4 receptor antagonists.

The general structure of benzopyran and benzofusion compounds, which can be synthesized from intermediates like the title compound, have been explored as LTB4 antagonists.[9]

Characterization Data

As of the date of this guide, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this compound is limited. Researchers synthesizing this compound should perform full analytical characterization to confirm its identity and purity. The expected spectral features are outlined below based on the known structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzonitrile ring, aromatic protons on the 4-methoxyphenyl ring, a singlet for the benzylic methylene protons, and a singlet for the methoxy protons. |

| ¹³C NMR | Resonances for the quaternary carbons of the nitrile and bromo-substituted positions, signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon. |

| FT-IR (cm⁻¹) | Characteristic nitrile (C≡N) stretch, C-O-C ether stretches, C-Br stretch, and aromatic C-H and C=C stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Wear suitable protective clothing, including gloves and safety glasses with side shields.[10] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[10][12]

-

Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[10][11] It may cause skin and serious eye irritation, as well as respiratory irritation.[10][11]

-

Fire Hazards: The compound is likely combustible. In case of fire, use appropriate extinguishing media such as CO₂, dry chemical, or foam.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult a comprehensive and up-to-date Safety Data Sheet for any chemical before use and perform a thorough risk assessment.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. Its synthesis via the Williamson ether reaction is a robust and well-understood process. While detailed public data on its specific applications and full characterization are still emerging, its structural motifs suggest significant potential for further exploration in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols and perform comprehensive characterization to ensure the integrity of their work.

References

-

Fisher Scientific. (2024, February 4). SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved from [Link]

- Google Patents. (n.d.). US5502075A - Leukotriene-B4 derivatives, process for their production and their use as pharmaceutical agents.

- Google Patents. (n.d.). US5196570A - Leukotriene-b4 derivatives, process for their production and their use as pharmaceutical agents.

-

PubMed. (2007). Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments. Retrieved from [Link]

- Google Patents. (n.d.). FI971523A0 - Benzopyran and benzofusion compounds, preparation and use thereof as leukotrin B4 '(LTB4) antagonists.

-

PubChem. (n.d.). Leukotriene B4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]

Sources

- 1. US5502075A - Leukotriene-B4 derivatives, process for their production and their use as pharmaceutical agents - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. jchps.com [jchps.com]

- 6. US5196570A - Leukotriene-b4 derivatives, process for their production and their use as pharmaceutical agents - Google Patents [patents.google.com]

- 7. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 | C20H32O4 | CID 5280492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. FI971523A0 - Benzopyran and benzofusion compounds, preparation and use thereof as leukotrin B4 '(LTB4) antagonists - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

This guide provides a comprehensive technical overview of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, a key intermediate in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure is characterized by three key functional groups: a nitrile group, a bromine atom, and a 4-methoxybenzyl ether. Each of these imparts specific reactivity and utility to the molecule.

-

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a variety of molecular scaffolds.

-

The bromine atom is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[1]

-

The 4-methoxybenzyl (PMB) ether is a widely used protecting group for the phenolic hydroxyl group.[2] Its stability under many reaction conditions and the multiple methods available for its cleavage make it a strategic choice in multi-step syntheses.[3][4]

The strategic placement of these functional groups makes this compound a highly sought-after intermediate for creating libraries of compounds for drug discovery and for the total synthesis of natural products. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrNO₂ | N/A |

| Molecular Weight | 318.17 g/mol | N/A |

| CAS Number | 1068604-45-4 | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. (predicted) | N/A |

| Melting Point | Not available. Expected to be a solid at room temperature. | N/A |

| Boiling Point | Not available. Expected to have a high boiling point. | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenol with an alkyl halide in the presence of a base. In this case, the starting materials are 3-bromo-5-hydroxybenzonitrile and 4-methoxybenzyl chloride.

Synthetic Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromo-5-hydroxybenzonitrile (1.0 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 3-bromo-5-hydroxybenzonitrile in anhydrous acetone, add anhydrous potassium carbonate.

-

Add 4-methoxybenzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for its use in various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR).

Derivatives of benzonitriles are being investigated for a variety of therapeutic applications, including as anti-cancer agents.[6][7] The ability to functionalize the 3-bromo position of the benzonitrile core allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Logical Workflow for Library Synthesis

Caption: Workflow for generating a chemical library for drug discovery.

Safety and Handling

General Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its versatile functional groups, particularly the synthetically tractable bromine atom and the readily cleavable PMB protecting group, make it an ideal starting material for the synthesis of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development, especially in the quest for novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18440043, 3-Bromo-5-hydroxybenzonitrile.

- Organic Chemistry Portal. (n.d.). PMB Protection.

- Varghese, B., & Pillai, P. M. (2015). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 80(15), 7854–7860.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.

- Central Drug House. (n.d.). 3-Bromo Benzonitrile CAS No 6952-59-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile.

- AChemBlock. (n.d.). 3-Bromo-5-hydroxybenzonitrile 95% | CAS: 770718-92-8.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-Bromo-4-methylanisole.

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 115-121.

- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the deprotection of 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) ethers with 2,3-dichloro-5,6-dicyano-p-benzoquinone. Tetrahedron, 42(11), 3021-3028.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

-

Organic Chemistry Portal. (n.d.). PMB (p-Methoxybenzyl) Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-hydroxybenzonitrile 95% | CAS: 770718-92-8 | AChemBlock [achemblock.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Guide to the Structural Elucidation of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. An unambiguous structural assignment forms the bedrock upon which all subsequent biological, chemical, and physical property investigations are built. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, a polysubstituted aromatic compound.

Our approach is rooted in a philosophy of self-validation, where data from orthogonal analytical techniques are integrated to build an irrefutable structural proof. We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating how a logical, synergistic application of modern spectroscopic methods leads to confident structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex organic molecules.

Proposed Synthetic Pathway: The Foundational Hypothesis

Before any analytical confirmation can begin, a hypothetical structure must be proposed based on the intended chemical synthesis. The target molecule's name strongly suggests its formation via a Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[4][5]

The logical precursors for this synthesis are 3-Bromo-5-hydroxybenzonitrile [6][7][8] and 4-methoxybenzyl chloride . The phenolic hydroxyl group of the benzonitrile is deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) to form a more nucleophilic phenoxide, which then displaces the chloride from the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The p-methoxybenzyl (PMB) group is a common protecting group in organic synthesis, and its installation via this method is well-documented.[9]

Caption: Proposed Williamson Ether Synthesis Pathway.

This proposed reaction provides us with a clear hypothesis for the molecular structure, which we will now systematically verify using a suite of spectroscopic techniques.

The Analytical Strategy: A Multi-Technique Approach

Our structure elucidation workflow is designed to be comprehensive, starting with broad molecular formula confirmation and progressively resolving finer structural details. Each step provides a piece of the puzzle, and their collective agreement constitutes the final proof.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Formula

Expertise & Rationale: The first step is to confirm the molecular weight and elemental composition. For a molecule of this nature, which is prone to fragmentation, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to Electron Ionization (EI) to maximize the abundance of the molecular ion peak.[10] A key feature to look for is the characteristic isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a highly reliable indicator for the presence of a single bromine atom.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion cluster. The exact mass measurement should be compared to the theoretical mass to confirm the elemental formula. Verify the [M]⁺:[M+2]⁺ peak ratio is approximately 1:1.

Expected Data Summary

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | Derived from proposed structure. |

| Theoretical Monoisotopic Mass | 314.0004 u | For the C₁₅H₁₁⁷⁹BrN₂O₂ isotopologue. |

| [M+H]⁺ Ion Cluster | m/z ~315.0077 and ~317.0057 | Protonated molecular ions for ⁷⁹Br and ⁸¹Br isotopes. |

| Isotopic Ratio | ~1:1 | Characteristic signature of one bromine atom.[11] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For our target molecule, we expect to see characteristic absorptions for the nitrile, the ether linkage, and the aromatic rings. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is also a critical piece of evidence, confirming that the starting phenol has been successfully converted to an ether.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[14]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.[14]

Expected Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type & Comments |

|---|---|---|

| Nitrile (C≡N) | ~2230-2240 | Strong, sharp C≡N stretch. Conjugation with the aromatic ring shifts it to a slightly lower frequency than aliphatic nitriles.[15][16][17] |

| Aromatic Ether (Ar-O-CH₂) | ~1250 and ~1050 | Strong, characteristic asymmetric and symmetric C-O-C stretches, respectively.[18] |

| Aromatic Ring (C=C) | ~1600-1450 | Multiple medium-to-weak C=C stretching bands. |

| Aromatic C-H | >3000 | Weak C-H stretching. |

| Aliphatic C-H | <3000 | Medium C-H stretching from the -CH₂- and -OCH₃ groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unambiguously map the entire carbon-hydrogen framework and confirm the crucial ether linkage.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy

This experiment reveals the chemical environment, number, and connectivity of protons. We expect distinct signals for the two different aromatic rings, the benzylic methylene bridge, and the methoxy group.

-

Aromatic Protons (6.5-8.0 ppm): The protons on the benzonitrile ring will appear as distinct singlets or narrow triplets/doublets due to meta-coupling. The protons on the p-methoxyphenyl ring will appear as two distinct doublets with ortho-coupling (~8-9 Hz), characteristic of a 1,4-disubstituted pattern.[19][20]

-

Benzylic Protons (-O-CH₂-Ar): Hydrogens on a carbon adjacent to an ether oxygen are deshielded and typically appear around 3.5-4.5 ppm.[13][18][21] In this benzylic system, they will appear as a sharp singlet around 5.0 ppm.

-

Methoxy Protons (-OCH₃): This will be a sharp singlet integrating to 3 protons, typically around 3.8 ppm.

¹³C NMR Spectroscopy

This provides a count of all unique carbon atoms and information about their chemical environment.

-

Nitrile Carbon (C≡N): Typically appears in the 115-125 ppm range.[17]

-

Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm. Carbons bonded to electronegative atoms (O, Br) will be shifted further downfield.[20]

-

Benzylic Carbon (-O-CH₂-Ar): The carbon of the methylene bridge, being attached to an oxygen, will appear in the 65-80 ppm region.[13][21]

-

Methoxy Carbon (-OCH₃): This carbon will appear upfield, around 55 ppm.

2D NMR Spectroscopy: Confirming Connectivity

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for confirming the spin systems within each aromatic ring, for instance, showing the correlation between the ortho-coupled protons on the p-methoxyphenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation we will look for is between the benzylic protons (-CH₂-) and the carbon C5 of the benzonitrile ring. This 3-bond correlation definitively proves the ether linkage at the correct position.

Caption: Key HMBC correlations confirming the ether linkage.

Expected NMR Data Summary

| Assignment | ¹H NMR (ppm, mult., J Hz) | ¹³C NMR (ppm) | Key HMBC Correlations (from H to C) |

| -OCH₃ | ~3.8 (s, 3H) | ~55.5 | C4', C3'/C5' |

| -O-CH₂-Ar | ~5.1 (s, 2H) | ~70.0 | C5, C1', C2'/C6' |

| H2 | ~7.5 (t, J=1.5, 1H) | ~120.0 | C4, C6, C≡N |

| H4 | ~7.3 (t, J=1.5, 1H) | ~125.0 | C2, C5, C6 |

| H6 | ~7.6 (t, J=1.5, 1H) | ~118.0 | C2, C4, C5 |

| H2'/H6' | ~7.4 (d, J=8.8, 2H) | ~130.0 | C4', C1' |

| H3'/H5' | ~6.9 (d, J=8.8, 2H) | ~114.0 | C1', C4' |

| C1 | - | ~113.0 | - |

| C3 | - | ~122.0 (C-Br) | - |

| C5 | - | ~159.0 (C-O) | - |

| C≡N | - | ~117.0 | - |

| C1' | - | ~128.0 | - |

| C4' | - | ~160.0 (C-O) | - |

(Note: Exact chemical shifts are predictive and may vary based on solvent and concentration.)

X-ray Crystallography: The Definitive Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure determination.[22][23] It provides a precise three-dimensional map of the atoms in a molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry (if applicable).[24] Obtaining a result from this technique is contingent on the ability to grow a single, high-quality crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern.[25]

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model is fitted to the density and refined to generate the final structure.

A successful crystallographic analysis provides the ultimate, unambiguous confirmation of the proposed structure of this compound.

Data Integration and Conclusion

The structural elucidation of this compound is achieved through the systematic and synergistic application of multiple analytical techniques.

-

High-Resolution Mass Spectrometry confirms the correct elemental formula (C₁₅H₁₁BrN₂O₂) via an accurate mass measurement and the tell-tale 1:1 isotopic pattern of a single bromine atom.

-

Infrared Spectroscopy verifies the presence of the key nitrile (C≡N) and aryl ether (C-O-C) functional groups while confirming the successful consumption of the starting phenol (absence of O-H).

-

A comprehensive suite of NMR experiments provides the complete connectivity map. ¹H and ¹³C NMR identify all unique proton and carbon environments, while 2D experiments (COSY, HSQC) link them together. Critically, the HMBC spectrum provides the definitive long-range correlation between the benzylic protons and the benzonitrile ring, irrefutably confirming the position of the ether linkage.

Each piece of data validates the others, culminating in a self-consistent and unambiguous structural proof. Should it be required, X-ray crystallography can provide the final, absolute confirmation of the three-dimensional atomic arrangement. This rigorous, multi-technique approach ensures the highest level of scientific integrity and confidence in the molecular structure.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Total-Synthesis.com. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

-

Fiveable. p-methoxybenzyl (pmb) Definition. [Link]

-

National Institutes of Health (PMC). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. [Link]

-

Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

ResearchGate. (PDF) Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

-

Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

National Institutes of Health (PMC). X-Ray Crystallography of Chemical Compounds. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Caltech. Demystifying X-ray Crystallography. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Science Museum. X-ray crystallography: Revealing our molecular world. [Link]

-

YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. [Link]

-

Read Chemistry. Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institutes of Health (PubChem). 3-Bromo-5-hydroxybenzonitrile. [Link]

-

J&K Scientific LLC. 3-Bromo-5-hydroxybenzonitrile. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ACS Publications. Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. achmem.com [achmem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. readchemistry.com [readchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 23. rigaku.com [rigaku.com]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sciencemuseum.org.uk [sciencemuseum.org.uk]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel benzonitrile derivative, 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile. Given the current absence of publicly available empirical solubility data for this compound, this document serves as a foundational resource for researchers and drug development professionals. It outlines the theoretical considerations underpinning solubility, provides a detailed, step-by-step experimental protocol based on the industry-standard shake-flask method, and offers guidance on data analysis and presentation. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a critical parameter in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stand as paramount hurdles. Solubility dictates a compound's behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, an early and accurate understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a project's trajectory and ultimate success. Poor solubility can lead to erratic bioavailability, hinder the development of effective formulations, and complicate manufacturing processes.

This compound is a compound of interest in synthetic and medicinal chemistry. Its molecular structure, featuring a brominated aromatic ring, a nitrile group, and a methoxy-substituted benzyl ether, suggests a complex interplay of lipophilic and polar characteristics that will govern its solubility. This guide provides the necessary tools to elucidate this profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility determination. These parameters provide context for its expected behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂BrNO₂ | [1] |

| Molecular Weight | 318.17 g/mol | [1][2] |

| CAS Number | 1068604-45-4 | [1][2] |

| Appearance | (Predicted) White to off-white solid | General observation for similar compounds |

| Purity | ≥97% (typical for research grade) | [2] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[3][4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The structure of this compound presents several functional groups that will influence its solubility:

-

Benzonitrile and Bromine: These groups contribute to the molecule's lipophilicity and potential for van der Waals interactions.

-

Ether Linkage and Methoxy Group: The oxygen atoms in these groups can act as hydrogen bond acceptors, potentially imparting a degree of polarity and interaction with protic solvents.

-

Aromatic Rings: The multiple aromatic systems contribute significantly to the molecule's overall non-polar character.

Based on this structure, it is anticipated that the compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The extent of its solubility in various organic solvents will depend on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant then represents its solubility in that solvent at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selection of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Detailed Experimental Protocol

The following protocol is a self-validating system, designed to ensure accuracy and reproducibility.

Step 1: Preparation of Stock Solution for HPLC Calibration

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile) in a 10 mL volumetric flask. Ensure complete dissolution. This will be your primary stock solution.

-

From the primary stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples. A typical range might be from 1 µg/mL to 200 µg/mL.

Step 2: Sample Preparation for Solubility Measurement

-

Add an excess amount of solid this compound to individual glass vials (e.g., 5-10 mg per vial). The key is to have undissolved solid remaining at the end of the experiment to confirm that a saturated solution was achieved.[5]

-

Accurately pipette a known volume (e.g., 1 mL) of the desired test solvent into each vial.

Step 3: Equilibration

-

Securely cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A 24 to 48-hour period is typically sufficient for most compounds. It is advisable to run a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine the point at which the concentration in solution no longer increases.

Step 4: Sample Processing

-

After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high concentration readings. Note: It is important to pre-condition the filter with the solvent to avoid loss of the analyte due to adsorption to the filter membrane.

Step 5: Quantification by HPLC

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this nature.

-

The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. The following is a hypothetical example of how to present such data.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) | Qualitative Assessment |

| Water | < 1 | < 0.003 | Practically Insoluble |

| PBS (pH 7.4) | < 1 | < 0.003 | Practically Insoluble |

| Ethanol | 150 | 0.47 | Sparingly Soluble |

| Methanol | 85 | 0.27 | Slightly Soluble |

| Acetone | 750 | 2.36 | Soluble |

| Acetonitrile | 420 | 1.32 | Soluble |

| Tetrahydrofuran (THF) | > 1000 | > 3.14 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 2000 | > 6.29 | Very Soluble |

Interpretation:

The hypothetical data in Table 1 suggests that this compound is a lipophilic compound with very poor aqueous solubility, which is a common challenge in drug development.[6] Its solubility increases in polar aprotic solvents, with high solubility in solvents like acetone, acetonitrile, THF, and DMSO. This information is invaluable for:

-

Medicinal Chemists: Guiding further structural modifications to improve aqueous solubility.

-

Process Chemists: Selecting appropriate solvents for reaction, purification, and crystallization.

-

Formulation Scientists: Identifying potential solvent systems for preclinical formulations and informing on the need for enabling technologies such as amorphous solid dispersions or lipid-based formulations.

Advanced Characterization and Predictive Modeling

While the shake-flask method provides definitive thermodynamic solubility, modern drug discovery often employs higher-throughput kinetic solubility assays in the early stages for rapid screening. Furthermore, the rise of machine learning and computational chemistry offers powerful tools for in silico solubility prediction.[3][7] These models, trained on large datasets of experimentally determined solubilities, can provide rapid, cost-effective estimations of solubility for novel compounds, aiding in the prioritization of synthetic efforts.[8] However, these predictive methods should be viewed as complementary to, and not a replacement for, rigorous experimental determination.

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the solubility profile of this compound. By adhering to the detailed experimental protocol, researchers can generate high-quality, reliable data that will be instrumental in advancing the research and development of this compound. The systematic approach outlined here, from theoretical considerations to practical execution and data interpretation, ensures a robust understanding of a critical physicochemical property, thereby enabling more informed decision-making in the complex landscape of drug discovery and development.

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chiralen.com [chiralen.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, incorporating three key functional groups: an aryl bromide for cross-coupling, a nitrile group as a versatile synthetic handle and pharmacophore, and a specifically protected hydroxyl group via a 4-methoxybenzyl (PMB) ether. The core of this guide details a robust synthetic strategy centered on the Williamson ether synthesis, explaining the mechanistic rationale, experimental choices, and a self-validating protocol for its preparation. We further present key physicochemical data, safety protocols, and the broader context of its application, providing researchers and drug development professionals with a foundational understanding of this compound.

Introduction and Strategic Importance

This compound is a multi-functional aromatic compound designed for multi-step organic synthesis. Its structure is notable for the strategic placement of three distinct functional moieties on a central benzene ring:

-

Aryl Bromide: The bromine atom at the C3 position serves as a prime reaction site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds.

-

Nitrile Group: The cyano (-C≡N) group at C1 is a stable and versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. In medicinal chemistry, the nitrile group is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor and often enhancing metabolic stability.[1]

-

Protected Phenol: The hydroxyl group at C5 is masked as a 4-methoxybenzyl (PMB) ether. The PMB group is a widely used protecting group for alcohols and phenols, stable to a variety of reaction conditions but readily removable under specific oxidative or acidic conditions, allowing for selective deprotection later in a synthetic sequence.

The convergence of these features makes the title compound a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2] Substituted benzonitriles are core scaffolds in numerous pharmaceuticals, including aromatase inhibitors for cancer therapy.[1] This guide aims to provide an in-depth, field-proven methodology for the synthesis of this key intermediate, grounded in established chemical principles.

Synthetic Design and Retrosynthesis

The logical approach to designing a synthesis for a target molecule like this compound begins with retrosynthesis. This process involves mentally deconstructing the molecule into simpler, commercially available precursors.

The most evident disconnection is at the ether oxygen atom, as the carbon-oxygen bond of an ether is reliably formed through well-established reactions. This leads to two primary synthons: a nucleophilic phenoxide and an electrophilic benzyl halide.

This analysis points directly to the Williamson ether synthesis as the most efficient and logical forward synthetic strategy. This reaction, first developed in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[3] The proposed synthesis would therefore involve the reaction of 3-Bromo-5-hydroxybenzonitrile with a suitable 4-methoxybenzyl halide.

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The successful synthesis of this compound hinges on the precise execution of its two mechanistic steps.[4]

Step 1: Deprotonation of the Phenol The reaction is initiated by deprotonating the weakly acidic hydroxyl group of 3-Bromo-5-hydroxybenzonitrile to form the corresponding sodium or potassium phenoxide.[5]

-

Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward by releasing hydrogen gas. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.[6]

-

Choice of Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is ideal.[7] These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide anion, thus accelerating the SN2 reaction.

Step 2: Nucleophilic Attack (SN2) The resulting phenoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide.

-

Choice of Electrophile: A primary (1°) halide like 4-methoxybenzyl chloride or bromide is essential. This is because secondary (2°) and tertiary (3°) halides are prone to undergoing a competing E2 elimination reaction in the presence of a strong base/nucleophile, which would reduce the yield of the desired ether product.[3][5] The benzylic carbon is highly activated towards SN2 attack due to the stabilizing influence of the adjacent aromatic ring.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a definitive purification step to ensure the isolation of the target compound with high purity.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 3-Bromo-5-hydroxybenzonitrile | 198.02 | 1.0 | 198 mg |

| Sodium Hydride (NaH), 60% in oil | 24.00 | 1.2 | 48 mg |

| 4-Methoxybenzyl chloride | 156.61 | 1.1 | 172 mg (or 146 µL) |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |

| Ethyl Acetate (EtOAc) | - | - | ~50 mL |

| Saturated NH₄Cl solution | - | - | ~20 mL |

| Brine | - | - | ~20 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

| Silica Gel for Chromatography | - | - | As needed |

Procedure

-

Inert Atmosphere Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-hydroxybenzonitrile (198 mg, 1.0 mmol). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe and stir until the solid is fully dissolved.

-